molecular formula C20H23N7O2 B10922447 3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922447
M. Wt: 393.4 g/mol
InChI Key: CGOFQNGQFUXQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

The synthesis of 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then subjected to various reaction conditions, including cyclization and condensation reactions, to form the final compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

When compared to other similar compounds, 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds include:

  • 3-METHYL-1-PHENYL-2-PYRAZOLINE-5-ONE
  • 5-AMINO-3-METHYL-1-PHENYLPYRAZOLE
  • 3-HYDROXY-1-METHYL-1H-PYRAZOLE

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-methyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-12(10-27-6-5-13(2)24-27)8-21-19(28)16-7-17(15-9-22-26(4)11-15)23-20-18(16)14(3)25-29-20/h5-7,9,11-12H,8,10H2,1-4H3,(H,21,28)

InChI Key

CGOFQNGQFUXQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.